甲基N-(2-羟基苯基)氨基甲酸酯

描述

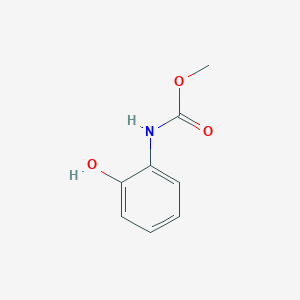

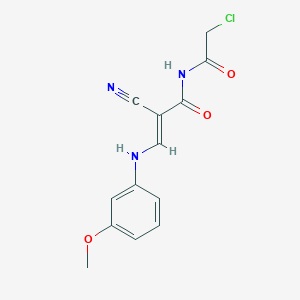

Methyl N-(2-hydroxyphenyl)carbamate is a chemical compound with the molecular formula C8H9NO3 and a molecular weight of 167.16 . It is also known as methyl 2-hydroxyphenylcarbamate .

Synthesis Analysis

The synthesis of methyl N-phenyl carbamate (MPC), an important intermediate for the synthesis of polyurethanes and many other chemicals, has been demonstrated using Zn/Al/Pb mixed oxides as efficient and stable heterogeneous catalysts . The catalysts are prepared via facile coprecipitation and subsequent thermal annealing . The high density of active sites generates outstanding catalytic activity and cycling stability for MPC synthesis .Molecular Structure Analysis

The InChI code for methyl N-(2-hydroxyphenyl)carbamate is 1S/C8H9NO3/c1-12-8(11)9-6-4-2-3-5-7(6)10/h2-5,10H,1H3,(H,9,11) . It contains a total of 21 bonds, including 12 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 (thio-) carbamate (aromatic) .Chemical Reactions Analysis

The reaction of methyl N-(2-hydroxyphenyl)carbamates with sodium azide in 86% polyphosphoric acid (PPA) at 55–60°C regioselectively affords various aminophenylcarbamates . The amino group enters the ortho position with respect to the hydroxy or methoxy group .Physical and Chemical Properties Analysis

Methyl N-(2-hydroxyphenyl)carbamate is a powder with a melting point of 118-123°C .科学研究应用

蛋白质组学研究

甲基N-(2-羟基苯基)氨基甲酸酯:在蛋白质组学研究中用作生化工具。 其分子结构使其能够与蛋白质相互作用,这对于理解蛋白质的功能和生物系统内的相互作用至关重要 .

亲电胺化

该化合物用于亲电胺化过程。 它进行区域选择性胺化以提供各种氨基苯基氨基甲酸酯,这些化合物是合成药物和农药的有价值中间体 .

环状碳酸酯和氨基甲酸酯的合成

它作为合成五元环状碳酸酯和氨基甲酸酯的前体。 这些化合物具有广泛的应用,包括药物设计、药物化学、材料科学和聚合物工业 .

微生物降解研究

在环境科学中,甲基N-(2-羟基苯基)氨基甲酸酯被研究用于微生物的降解。 了解其分解所涉及的代谢途径可以帮助生物修复工作从环境中清除氨基甲酸酯农药 .

催化

该化合物参与催化过程,使用二氧化碳形成碳酸酯和氨基甲酸酯。 这是绿色化学努力的一部分,旨在利用CO2作为试剂,减少对更有害化学品的依赖 .

材料科学

在材料科学中,甲基N-(2-羟基苯基)氨基甲酸酯用于改变材料的性能。 将其掺入聚合物可以改变其特性,例如使其更易生物降解或改变其机械性能 .

作用机制

Target of Action

Methyl N-(2-hydroxyphenyl)carbamate is a biochemical compound used in proteomics research The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It has been observed that it can undergo electrophilic amination with sodium azide in polyphosphoric acid (ppa) at 55–60°c . This reaction regioselectively affords various aminophenylcarbamates, indicating that the amino group enters the ortho position with respect to the hydroxy or methoxy group .

Biochemical Pathways

The compound’s ability to undergo electrophilic amination suggests that it may be involved in the synthesis of aminophenylcarbamates

Result of Action

Its ability to undergo electrophilic amination and produce various aminophenylcarbamates suggests that it may have significant effects at the molecular and cellular levels .

Action Environment

The action of methyl N-(2-hydroxyphenyl)carbamate can be influenced by environmental factors. For instance, the compound’s electrophilic amination reaction occurs optimally at 55–60°C in polyphosphoric acid This suggests that temperature and pH could potentially influence the compound’s action, efficacy, and stability

安全和危害

未来方向

Microbes, specifically bacteria, have adapted to the presence of carbamate pesticides by evolving degradation pathways . This could be a potential area of future research. Additionally, various strategies like application of consortia for efficient degradation, metabolic engineering, and adaptive laboratory evolution, which aid in improvising remediation efficiency and overcoming the challenges associated with in situ bioremediation are being discussed .

生化分析

Biochemical Properties

Methyl N-(2-hydroxyphenyl)carbamate has been shown to undergo electrophilic amination, a process that involves the addition of an amino group to the compound . This reaction is facilitated by the presence of a hydroxyphenyl group in the compound, which activates the benzene ring for electrophilic substitution .

Molecular Mechanism

The molecular mechanism of action of Methyl N-(2-hydroxyphenyl)carbamate is likely related to its electrophilic amination property . This process could potentially lead to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules.

Metabolic Pathways

The metabolic pathways involving Methyl N-(2-hydroxyphenyl)carbamate are not well-defined. Carbamates are known to be involved in various metabolic processes, potentially interacting with enzymes or cofactors .

属性

IUPAC Name |

methyl N-(2-hydroxyphenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-12-8(11)9-6-4-2-3-5-7(6)10/h2-5,10H,1H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWVPURTXCYPXDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-butyl-5-[(2,5-dichloroanilino)methylene]-3-octyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B429424.png)

![ethyl 3-{[(2-(4-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]amino}benzoate](/img/structure/B429425.png)

![4-[(4-bromoanilino)methylene]-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B429426.png)

![2-(4-chlorophenyl)-4-[1-(nonylamino)ethylidene]-1,3-oxazol-5(4H)-one](/img/structure/B429432.png)

![4-[(5-chloro-2-methylanilino)methylene]-3-phenyl-5(4H)-isoxazolone](/img/structure/B429434.png)

![5-{[2-chloro-5-(trifluoromethyl)anilino]methylene}-1,3-dicyclohexylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B429435.png)

![4-[(4-aminoanilino)methylene]-3-phenyl-5(4H)-isoxazolone](/img/structure/B429437.png)

![N-(2-{[6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl]amino}-2-oxoethyl)benzamide](/img/structure/B429439.png)

![5-[(2,5-dichloroanilino)methylene]-1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B429440.png)

![N-[(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)carbonyl]urea](/img/structure/B429446.png)